molecular formula C10H9N3S B2890881 3-Methylsulfanyl-6-pyridin-4-ylpyridazine CAS No. 872701-36-5

3-Methylsulfanyl-6-pyridin-4-ylpyridazine

Cat. No.: B2890881
CAS No.: 872701-36-5
M. Wt: 203.26
InChI Key: YCHFRSVTAHTDKK-UHFFFAOYSA-N
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Description

3-Methylsulfanyl-6-pyridin-4-ylpyridazine is a pyridazine derivative featuring a methylsulfanyl (-SMe) group at position 3 and a pyridin-4-yl group at position 5. Pyridazine scaffolds are heterocyclic systems widely explored in medicinal chemistry due to their hydrogen-bonding capabilities and structural versatility. The methylsulfanyl substituent introduces moderate lipophilicity, while the pyridin-4-yl group contributes to π-π stacking interactions and electronic effects. This compound is of interest in drug discovery, particularly in targeting enzymes or receptors where sulfur-containing moieties play critical roles .

Properties

IUPAC Name

3-methylsulfanyl-6-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-14-10-3-2-9(12-13-10)8-4-6-11-7-5-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHFRSVTAHTDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridazine Derivatives

Compound Name Substituent (Position 3) Substituent (Position 6) Molecular Weight (g/mol) LogP<sup>a</sup> Solubility (mg/mL) Key Biological Activities
This compound -SMe Pyridin-4-yl 219.3 1.8 0.12 Under investigation (hypothetical)
3-Methoxy-6-pyridin-4-ylpyridazine -OMe Pyridin-4-yl 203.2 1.2 0.25 Moderate kinase inhibition
3-Sulfamoyl-6-pyridin-4-ylpyridazine -SO₂NH₂ Pyridin-4-yl 238.3 -0.5 1.50 Carbonic anhydrase inhibition
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a) -OSO₂Me 4-Sulfamoylphenyl 374.4 -1.2 3.20 Antimicrobial activity (reported)

<sup>a</sup>LogP values calculated using Molinspiration software.

Key Observations:

Lipophilicity and Solubility :

  • The methylsulfanyl group in the target compound confers higher lipophilicity (LogP = 1.8) compared to the methoxy (-OMe, LogP = 1.2) and sulfonamide (-SO₂NH₂, LogP = -0.5) analogs. This suggests superior membrane permeability but lower aqueous solubility (0.12 mg/mL).
  • Sulfonate esters (e.g., compound 7a) exhibit significantly lower LogP (-1.2) and higher solubility (3.20 mg/mL) due to the polar sulfonate group, aligning with their use in hydrophilic drug formulations .

Synthetic Accessibility :

  • The methylsulfanyl derivative is synthesized via nucleophilic substitution or coupling reactions using methylthiolating agents (e.g., methyl disulfide). In contrast, sulfonate esters like 7a require sulfonyl chloride intermediates and pyridine-mediated conditions, as described in .

Biological Activity :

  • Sulfonamide and sulfonate derivatives (e.g., 3-SO₂NH₂ and 7a) demonstrate established enzyme inhibitory or antimicrobial activities, attributed to their ability to mimic transition states or engage in ionic interactions.
  • Methylsulfanyl analogs are less studied but may offer unique reactivity, such as serving as prodrugs via oxidative conversion to sulfones (-SO₂Me), which enhance target binding.

Stability :

  • Methylsulfanyl groups are susceptible to oxidation, forming sulfoxides or sulfones under physiological conditions. This contrasts with the hydrolytic stability of sulfonate esters, which are less reactive but require enzymatic cleavage for activation.

Research Implications

While sulfonates and sulfonamides excel in solubility and target engagement, methylsulfanyl groups provide a strategic balance of lipophilicity and metabolic versatility. Further studies on this compound should explore its oxidative metabolites and comparative efficacy in disease models.

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